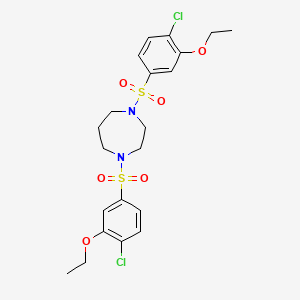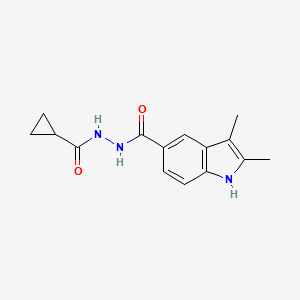![molecular formula C23H27NO4 B15109897 (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109897.png)
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a synthetic organic compound with a complex structure This compound is characterized by its benzofuran core, which is a fused ring system containing both benzene and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Butyl(methyl)amino Group: This step involves the alkylation of the benzofuran core with a butyl(methyl)amine derivative under basic conditions.
Addition of the Ethoxybenzylidene Group: The ethoxybenzylidene group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Hydroxylation: The hydroxy group can be introduced through selective oxidation of the benzofuran core.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: The ethoxybenzylidene group can be reduced to form the corresponding ethylbenzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation Products: Ketone or aldehyde derivatives.
Reduction Products: Ethylbenzyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of metal complexes with unique reactivity.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its unique structure can be explored for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Medicine:
Therapeutic Agents: The compound can be investigated for its potential as a therapeutic agent in the treatment of various diseases.
Diagnostic Tools: It may be used in the development of diagnostic assays for detecting specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It may be explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, disrupting signaling pathways involved in cell proliferation and survival. Additionally, the compound’s ability to form metal complexes can modulate the activity of metalloenzymes.
Comparison with Similar Compounds
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-methoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: This compound differs by having a methoxy group instead of an ethoxy group.
(2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-hydroxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: This compound has a hydroxy group instead of an ethoxy group.
Uniqueness: The presence of the ethoxybenzylidene group in (2Z)-7-{[butyl(methyl)amino]methyl}-2-(2-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from similar compounds with different substituents.
Properties
Molecular Formula |
C23H27NO4 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(2Z)-7-[[butyl(methyl)amino]methyl]-2-[(2-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C23H27NO4/c1-4-6-13-24(3)15-18-19(25)12-11-17-22(26)21(28-23(17)18)14-16-9-7-8-10-20(16)27-5-2/h7-12,14,25H,4-6,13,15H2,1-3H3/b21-14- |
InChI Key |
DFAQNAWIXAZHGC-STZFKDTASA-N |
Isomeric SMILES |
CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OCC)/C2=O)O |
Canonical SMILES |
CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OCC)C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-imino-11-methyl-N-(2-methylpropyl)-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109837.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-(acetylamino)benzenesulfonate](/img/structure/B15109847.png)
![N'-[(2-fluorophenyl)carbonyl]-2,3-dimethyl-1H-indole-5-carbohydrazide](/img/structure/B15109850.png)
![13-(Pyridin-4-yl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B15109858.png)

![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(2-methoxyphenyl)acetamide](/img/structure/B15109871.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B15109877.png)

![(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B15109879.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate](/img/structure/B15109880.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15109888.png)
![8-methyl-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15109891.png)
